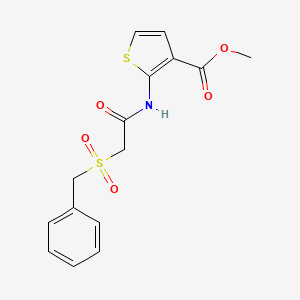
Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with various functional groups including an isopropyl group, an amino group, and an acetate group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the various functional groups. The amino group and the acetate group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group could influence its solubility .Applications De Recherche Scientifique
Antibacterial Activity
The synthesized derivatives of Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate exhibit potent antibacterial effects. These compounds are effective against both Gram-negative and Gram-positive bacteria. Notably, derivatives with 4-tert-butyl and 4-isopropyl substitutions demonstrate attractive antibacterial activity against multiple strains .
Specificity and Mode of Action
The drug–peptide complex formed by combining these derivatives with the cell-penetrating peptide octaarginine displays a distinctive mode of action. It is not merely the sum of its individual components. The complex exhibits faster killing kinetics towards bacterial cells, creates pores in bacterial cell membranes, and shows negligible hemolytic activity towards human red blood cells (RBCs). This highlights the importance of the drug–peptide interaction in imparting antibacterial activity .
Methicillin-Resistant Staphylococcus aureus (MRSA)
Given the alarming prevalence of MRSA, compounds like this compound derivatives could offer potential therapeutic options against this superbug .
Helicobacter pylori (H. pylori)
H. pylori affects a significant portion of the global population. Investigating the efficacy of these derivatives against H. pylori could provide valuable insights for combating this pathogen .
ESKAPE Nosocomial Pathogens
ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are notorious for multidrug resistance. Research on the derivatives’ activity against these pathogens could contribute to addressing nosocomial infections .
Structural Diversity and Magnetic Properties
While not directly related to antibacterial activity, exploring the structural diversity and magnetic properties of these derivatives could yield valuable insights for materials science and engineering .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-6(2)10-13-14-11(19-10)12-9(16)7(3)18-5-8(15)17-4/h6-7H,5H2,1-4H3,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHBDQQUCGZNMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)SCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

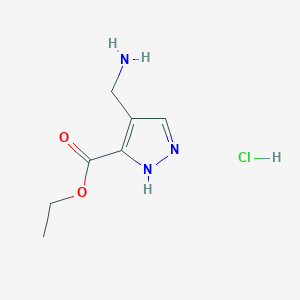
![N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2407784.png)
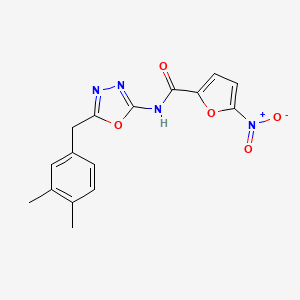
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2407792.png)
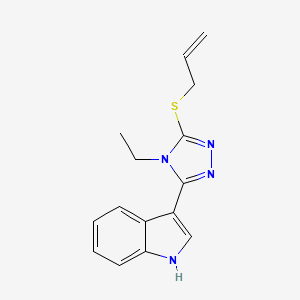
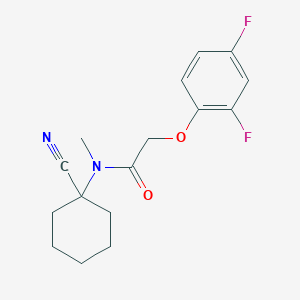

![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)
![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)
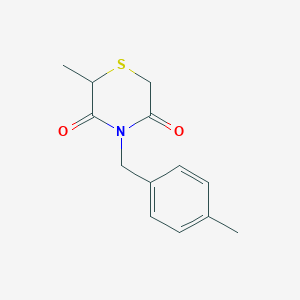
![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)
